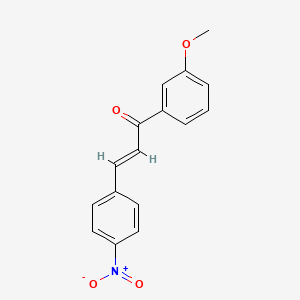

(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

chalcone , belongs to the class of organic compounds called enones . Chalcones exhibit a distinctive structure with a central α,β-unsaturated ketone group, which imparts interesting chemical and biological properties.

Preparation Methods

a. Synthetic Routes: Chalcone can be synthesized through various methods, including:

Claisen-Schmidt Condensation: This classic method involves the condensation of an aromatic aldehyde (such as benzaldehyde) with an acetophenone derivative (such as acetophenone itself or its substituted analogs) in the presence of a base (usually NaOH or KOH). The reaction proceeds via an aldol-type condensation, resulting in the formation of chalcone.

Aldol Condensation Followed by Dehydration: In this approach, an α,β-unsaturated ketone is formed by an aldol condensation between an aldehyde and a ketone. Subsequent dehydration leads to chalcone formation.

Perkin Reaction: Chalcones can also be prepared via the Perkin reaction, which involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.

b. Industrial Production: Chalcone is not produced industrially on a large scale. it serves as an important intermediate in the synthesis of various natural products and pharmaceutical compounds.

Chemical Reactions Analysis

Chalcone undergoes several chemical reactions:

Oxidation: Chalcones can be oxidized to form flavones or flavonols.

Reduction: Reduction of the α,β-unsaturated ketone group yields dihydrochalcones.

Substitution: Chalcones can undergo electrophilic aromatic substitution reactions.

Michael Addition: The α,β-unsaturated ketone moiety is susceptible to nucleophilic additions.

Common reagents include:

Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or metal oxides.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (e.g., bromine, chlorine) or nitric acid (HNO₃).

Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Chalcone has diverse applications:

Medicinal Chemistry: Chalcones exhibit antioxidant, anti-inflammatory, and anticancer properties. They are investigated for their potential as drug candidates.

Natural Product Synthesis: Chalcones serve as intermediates in the synthesis of flavonoids and other natural products.

Plant Defense: Some plants produce chalcones as part of their defense mechanisms against pathogens and pests.

Mechanism of Action

Chalcones modulate various cellular pathways:

Antioxidant Activity: They scavenge free radicals and protect cells from oxidative stress.

Anti-Inflammatory Effects: Chalcones inhibit pro-inflammatory enzymes.

Anticancer Properties: They interfere with cancer cell growth and apoptosis pathways.

Comparison with Similar Compounds

Chalcones are unique due to their α,β-unsaturated ketone structure. Similar compounds include:

Stilbenes: Resveratrol is a well-known stilbene with health benefits.

Flavonoids: Flavones, flavonols, and flavanones share structural similarities with chalcones.

References

- Chalcone - PubChem

Properties

CAS No. |

130820-53-0 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H13NO4/c1-21-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(9-6-12)17(19)20/h2-11H,1H3/b10-7+ |

InChI Key |

GMOVYFWFTSNAHY-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)

![(3E)-3-[4-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10953207.png)

![[4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953217.png)

![N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953224.png)

![3-(butylsulfanyl)-N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953225.png)

![N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953228.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10953236.png)

![N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953246.png)

![Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10953259.png)

![(5Z)-3-(3-chlorophenyl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B10953267.png)

![2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953277.png)

![methyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10953283.png)